molecular formula C13H12N6OS2 B2594877 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2380191-45-5

4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2594877
CAS No.: 2380191-45-5
M. Wt: 332.4
InChI Key: XPDSDWMURJWOGD-UHFFFAOYSA-N
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Description

4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of thieno[3,2-d]pyrimidine and thiadiazole moieties within the molecule suggests it may exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure might contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anti-inflammatory properties.

    Azetidine Derivatives: These compounds are often explored for their potential in medicinal chemistry due to their unique ring strain and reactivity.

Uniqueness

What sets 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,3-thiadiazole-5-carboxamide apart is the combination of these three distinct heterocyclic systems within a single molecule. This unique structure allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

4-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-7-10(22-18-17-7)13(20)16-8-4-19(5-8)12-11-9(2-3-21-11)14-6-15-12/h2-3,6,8H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSDWMURJWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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